molecular formula C26H26N4O6 B7718237 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-N-[(4-methoxyphenyl)methyl]-2-nitroaniline

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-N-[(4-methoxyphenyl)methyl]-2-nitroaniline

Cat. No.: B7718237
M. Wt: 490.5 g/mol
InChI Key: PQFDHECHUJGCSK-UHFFFAOYSA-N
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Description

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-N-[(4-methoxyphenyl)methyl]-2-nitroaniline is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, nitro group, and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-N-[(4-methoxyphenyl)methyl]-2-nitroaniline typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The nitroaniline moiety can be introduced via nitration reactions of aniline derivatives, followed by coupling with the oxadiazole intermediate under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography. The specific conditions would depend on the scale of production and the desired application of the compound .

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-N-[(4-methoxyphenyl)methyl]-2-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-N-[(4-methoxyphenyl)methyl]-2-nitroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-N-[(4-methoxyphenyl)methyl]-2-nitroaniline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The nitro group and oxadiazole ring play crucial roles in its activity, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-N-[(4-methoxyphenyl)methyl]-2-nitroaniline is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse applications in various scientific fields, setting it apart from simpler analogs .

Properties

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-N-[(4-methoxyphenyl)methyl]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O6/c1-5-29(16-17-6-10-20(33-2)11-7-17)21-12-8-19(14-22(21)30(31)32)26-27-25(28-36-26)18-9-13-23(34-3)24(15-18)35-4/h6-15H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFDHECHUJGCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)OC)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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